(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is protected by two different groups: the Fmoc (fluorenylmethyloxycarbonyl) group and the Boc (tert-butyloxycarbonyl) group. These protecting groups are commonly used in peptide synthesis to protect amino groups from undesired reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with commercially available pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group is protected using the Boc group. This is achieved by reacting the pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the Boc-protected intermediate with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.
Formation of the Final Product: The final product, this compound, is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of high-efficiency purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.
Substitution Reactions:
Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Amino Acid: Removal of the Fmoc and Boc groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains of varying lengths.
Scientific Research Applications
(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its protected amino group, which allows for selective reactions.
Drug Development: The compound is used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: It is employed in bioconjugation techniques to attach peptides to other biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Material Science: The compound is used in the synthesis of novel materials, including hydrogels and nanomaterials, for biomedical applications.
Mechanism of Action
The mechanism of action of (2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid depends on its application:
Peptide Synthesis: The compound acts as a building block, where its protected amino group allows for selective coupling reactions without interference from other functional groups.
Drug Development: When used in drug development, the compound’s structure can be modified to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Fluoroglutamine: Used in positron emission tomography (PET) imaging.
(2S,4R)-4-Methylglutamate: A potent agonist at kainate receptors.
Uniqueness
(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid is unique due to its dual protection with Fmoc and Boc groups, which provides versatility in peptide synthesis and other applications. Its structure allows for selective reactions, making it a valuable tool in organic synthesis and drug development.
Properties
IUPAC Name |
(2S,4R)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-14-16(12-22(28)23(29)30)13-27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCMCAXZWBWLK-ZHRRBRCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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